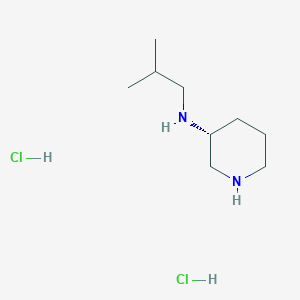

(R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride, commonly known as MP3, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MP3 is a chiral compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and other polar solvents.

Aplicaciones Científicas De Investigación

Conformational Analysis and Crystal Structure

- Chiral Hindered Amides : Research by Rauk et al. (1983) on amide derivatives, including those structurally related to piperidines, focuses on their static and dynamic structures, determined through proton NMR spectroscopy. The study reveals insights into the conformations adopted by these molecules and the energy barriers associated with hindered rotation about key bonds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

- Phosphoric Triamides : Gholivand et al. (2005) synthesized new phosphoric triamides through reactions involving piperidine, providing valuable data on their structures through NMR spectra and X-ray crystallography. These findings contribute to our understanding of the molecule's geometry and the effects of hydrogen bonding and packing in the solid state (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).

Reactivity and Synthesis Applications

- Hydrogenation of Aminals : Zondler and Pfleiderer (1975) explored the catalytic hydrogenation of aminals to form 3-(γ-aminopropyl)-piperidines, demonstrating the stereospecific influence of the catalyst used. This process is significant for the synthesis of various aminopropyl-piperidines (Zondler & Pfleiderer, 1975).

- Amine Additives in Polymerization : Hamasaki, Kamigaito, and Sawamoto (2002) discussed the role of amine additives, including piperidine derivatives, in enhancing the control and rate of polymerization processes. This research highlights the utility of amines in living radical polymerization, underscoring their relevance in materials science (Hamasaki, Kamigaito, & Sawamoto, 2002).

Catalysis

- Hydroaminoalkylation for N-heterocycle Synthesis : Payne et al. (2013) demonstrated the use of secondary amines, including piperidine, in the direct alkylation of N-heterocycles through C-H functionalization adjacent to nitrogen. This catalytic method provides an efficient route to synthesize α- and β-alkylated N-heterocycles, which are valuable in pharmaceutical and material sciences (Payne, Garcia, Eisenberger, Yim, & Schafer, 2013).

Propiedades

IUPAC Name |

(3R)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBTZLXSZLVOLS-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2766315.png)

![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2766318.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2766322.png)

![4-Hydroxy-3-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2766324.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2766325.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2766330.png)